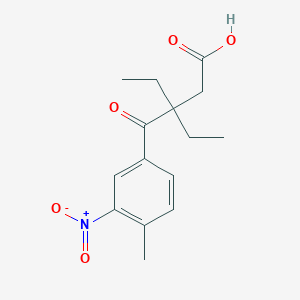
3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader family of nitrobenzoyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid typically involves multiple steps, starting with the nitration of appropriate benzene derivatives to introduce the nitro group. The subsequent steps may include alkylation, esterification, and other organic reactions to build the desired molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate cellular processes. Its structural features can help in understanding the interactions with biological macromolecules.
Medicine: In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. For instance, they might be investigated for their anti-inflammatory, analgesic, or anticancer activities.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate
4-Methyl-3-nitrobenzyl alcohol
Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate
Uniqueness: 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid stands out due to its specific structural features, such as the presence of both an ethyl group and a nitro group on the benzene ring
Properties
IUPAC Name |
3-ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-15(5-2,9-13(17)18)14(19)11-7-6-10(3)12(8-11)16(20)21/h6-8H,4-5,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZMULBNYCEWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














